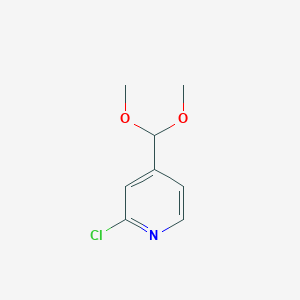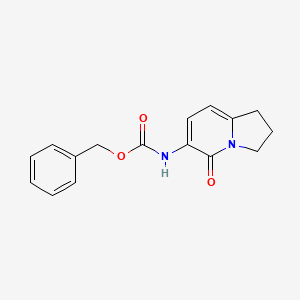
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate is a chemical compound with the molecular formula C16H16N2O3. It is known for its unique structure, which includes a benzyl group attached to a tetrahydroindolizinyl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-oxo-1,2,3,5-tetrahydroindolizine-6-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or indolizinyl moieties .
Aplicaciones Científicas De Investigación
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate.
Carbamate Derivatives: Other carbamate compounds, like carbaryl and fenobucarb, also exhibit similar chemical properties
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a tetrahydroindolizinyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
612065-14-2 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
benzyl N-(5-oxo-2,3-dihydro-1H-indolizin-6-yl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c19-15-14(9-8-13-7-4-10-18(13)15)17-16(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,17,20) |
Clave InChI |
MSQMBSPMEILRSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C(=O)N2C1)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B12595789.png)
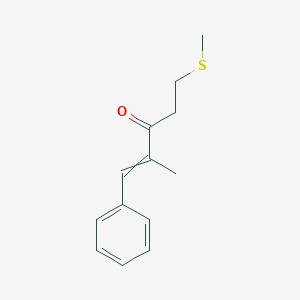
amino}phenyl)acetamide](/img/structure/B12595791.png)
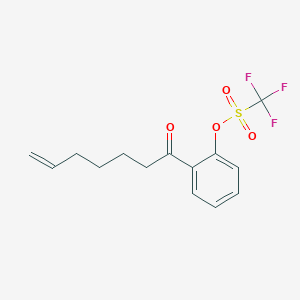
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine](/img/structure/B12595837.png)

![(6S,7R,8S,12S,13R,14S,15S)-7,13-Bis{[tert-butyl(dimethyl)silyl]oxy}-3,3,17,17-tetraethyl-15-[(2S)-hexa-3,5-dien-2-yl]-6,8,10,12,14-pentamethyl-4,16-dioxa-3,17-disilanonadec-9-ene](/img/structure/B12595856.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12595859.png)
![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)
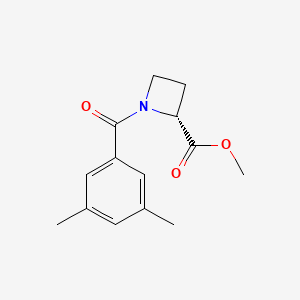
![Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B12595870.png)
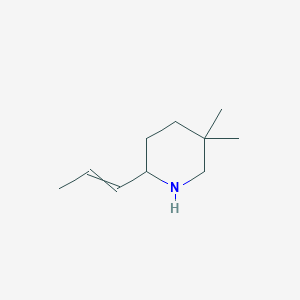
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
